

Cbz-NH-PEG2-C2-acid: A Versatile Linker for Targeted Protein Degradation

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Compound of Interest

Compound Name: Cbz-NH-PEG2-C2-acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG2-C2-acid is a bifunctional molecule that has emerged as a valuable tool in the field of chemical biology, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.^{[1][2]} This is achieved through the unique heterobifunctional nature of PROTACs, which consist of two ligands connected by a chemical linker. One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. The **Cbz-NH-PEG2-C2-acid** serves as a flexible and versatile linker, playing a crucial role in the efficacy of the resulting PROTAC molecule.

This technical guide provides a comprehensive overview of **Cbz-NH-PEG2-C2-acid**, including its chemical properties, its application in PROTAC synthesis, and the experimental protocols used to evaluate the resulting protein degraders.

Chemical Properties and Structure

Cbz-NH-PEG2-C2-acid, also known as Cbz-N-amido-PEG2-acid, is a polyethylene glycol (PEG)-based linker. The structure features a carboxybenzyl (Cbz) protected amine on one end and a carboxylic acid on the other, separated by a two-unit PEG chain. The Cbz group serves as a protecting group for the amine, allowing for controlled, sequential synthesis of the

PROTAC molecule.[3] The PEG component enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC.[4]

Table 1: Chemical Properties of **Cbz-NH-PEG2-C2-acid** and Related Compounds

Property	Cbz-NH-PEG2-C2-acid	Cbz-NH-PEG3-C2-acid	Cbz-NH-PEG12-C2-acid
CAS Number	1347750-76-8	1310327-18-4[5]	1334177-88-6[1][6]
Molecular Formula	C15H21NO6	C17H25NO7[5]	C35H61NO16[1][6]
Molecular Weight	311.33 g/mol	355.38 g/mol [5]	751.86 g/mol [1][6]
Appearance	Data not available	Liquid[5]	Oil[6]
Solubility	Soluble in DMSO, DMF	Soluble in DMSO[5]	Data not available
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	Pure form: -20°C for 3 years; In solvent: -80°C for 6 months[5]	Pure form: -20°C for 3 years; In solvent: -80°C for 6 months[6]

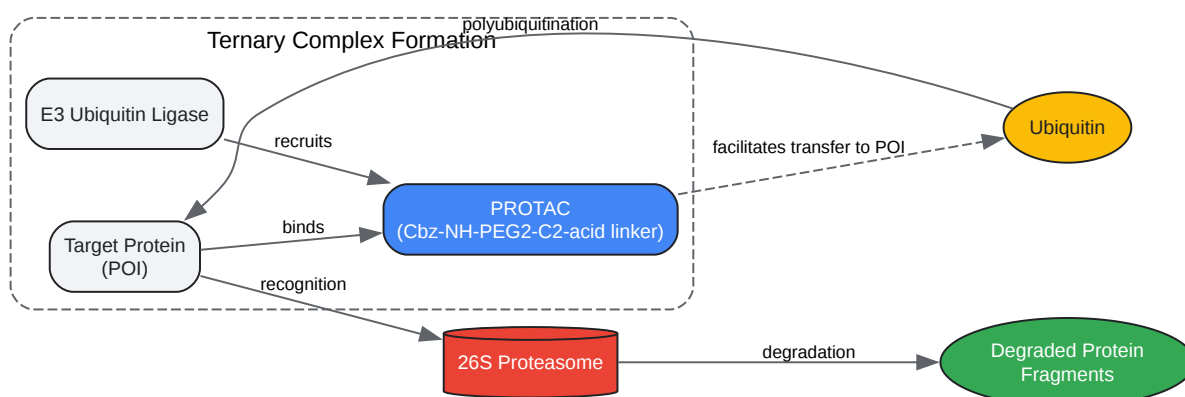
Note: Specific quantitative data for PROTACs utilizing the **Cbz-NH-PEG2-C2-acid** linker is not extensively available in the public domain. The information provided is based on manufacturer specifications and data for closely related PEG linkers.

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using **Cbz-NH-PEG2-C2-acid** typically involves a two-step process. First, the carboxylic acid end of the linker is coupled to an amine-functionalized ligand for the target protein of interest (POI) or the E3 ligase. This is commonly achieved using standard peptide coupling reagents such as HATU and DIPEA. Following this initial coupling, the Cbz protecting group on the other end of the linker is removed, typically through hydrogenolysis, to expose the amine. This newly freed amine is then coupled to the second ligand, which contains a carboxylic acid group, to complete the PROTAC synthesis.

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces

the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.



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PROTAC-mediated protein degradation pathway.

Experimental Protocols

The evaluation of a PROTAC's efficacy involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.

PROTAC Synthesis: Amide Coupling

This protocol describes the general procedure for coupling the carboxylic acid of **Cbz-NH-PEG2-C2-acid** to an amine-containing ligand.

Materials:

- **Cbz-NH-PEG2-C2-acid**
- Amine-functionalized ligand (for POI or E3 ligase)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- HPLC for purification

Procedure:

- Dissolve **Cbz-NH-PEG2-C2-acid** (1 equivalent) and the amine-functionalized ligand (1.1 equivalents) in anhydrous DMF.
- Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 2-4 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the product by preparative HPLC.

Cbz Deprotection: Hydrogenolysis

This protocol outlines the removal of the Cbz protecting group.

Materials:

- Cbz-protected intermediate
- Palladium on carbon (Pd/C, 10%)
- Methanol or Ethanol
- Hydrogen gas supply

Procedure:

- Dissolve the Cbz-protected intermediate in methanol or ethanol.
- Add a catalytic amount of 10% Pd/C.

- Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, filter the reaction mixture through Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Western Blot for Target Protein Degradation

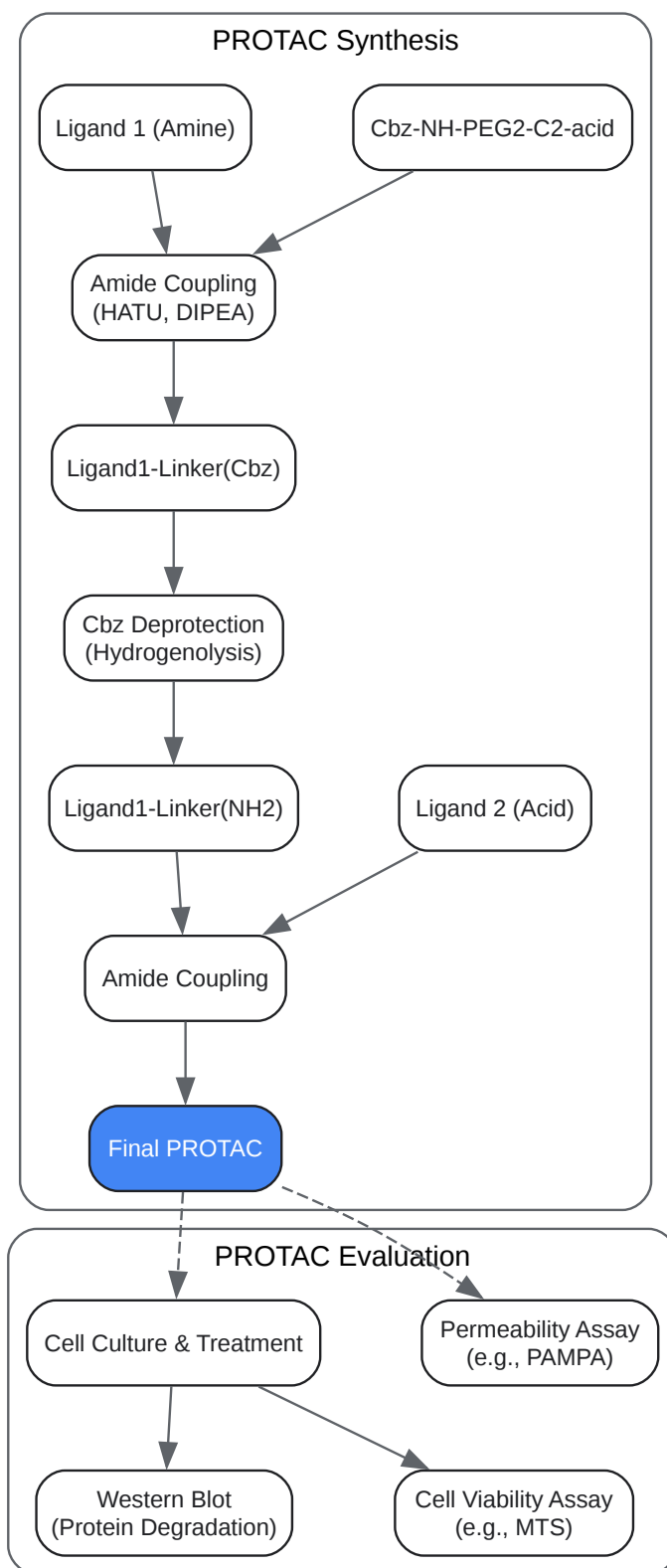
This assay is used to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

- Cells expressing the target protein
- PROTAC of interest
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibody against the target protein.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.



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A typical workflow for the synthesis and evaluation of PROTACs.

Conclusion

Cbz-NH-PEG2-C2-acid is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature, combined with the advantages conferred by the PEG spacer, makes it a powerful tool for researchers in chemical biology and drug discovery. The ability to control the synthetic steps through the use of the Cbz protecting group allows for the rational design and assembly of these complex molecules. While specific quantitative data for PROTACs utilizing this exact linker is limited in publicly accessible literature, the general principles and protocols outlined in this guide provide a solid foundation for its application in the development of novel protein degraders. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile linkers like **Cbz-NH-PEG2-C2-acid** will undoubtedly grow.

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